molecular formula C10H13Cl2N3 B13593708 4-(1-methyl-1H-pyrazol-4-yl)anilinedihydrochloride

4-(1-methyl-1H-pyrazol-4-yl)anilinedihydrochloride

Cat. No.: B13593708
M. Wt: 246.13 g/mol
InChI Key: OBNMMIOZRXZUBK-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride typically involves the reaction of 4-methylpyrazole with aniline derivatives. One common method includes refluxing a mixture of 4-methylpyrazole, 4-(trifluoromethyl)aniline, and potassium hydroxide in dimethyl sulfoxide (DMSO) for one hour . The crude product is then purified through multiple aqueous washes to remove DMSO.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Pyrazole derivatives can be oxidized to form pyrazolones.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a catalyst.

    Substitution: Various halides and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. Pyrazole derivatives can act as ligands, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, including enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-pyrazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. Compared to other pyrazole derivatives, it may offer distinct advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)aniline;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c1-13-7-9(6-12-13)8-2-4-10(11)5-3-8;;/h2-7H,11H2,1H3;2*1H

InChI Key

OBNMMIOZRXZUBK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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